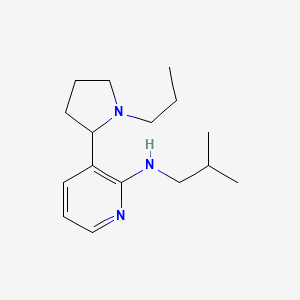

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C16H27N3 |

|---|---|

Molecular Weight |

261.41 g/mol |

IUPAC Name |

N-(2-methylpropyl)-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C16H27N3/c1-4-10-19-11-6-8-15(19)14-7-5-9-17-16(14)18-12-13(2)3/h5,7,9,13,15H,4,6,8,10-12H2,1-3H3,(H,17,18) |

InChI Key |

RQCYYUSWBMBGSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=C(N=CC=C2)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyridine with a suitable alkylating agent to form the pyridine ring, followed by the cyclization to form the pyrrolidine ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share structural similarities with N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine, differing primarily in substituents or ring systems:

N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

- Key Difference : Replaces the isobutyl group with a phenyl ring.

- However, the absence of the isobutyl chain may reduce steric bulk, altering binding affinity .

5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine

- Key Difference : Substitutes the pyrrolidine ring with a piperazine moiety.

- Implications : Piperazine’s larger ring size and additional nitrogen atom could improve solubility or modulate receptor selectivity compared to pyrrolidine-containing analogs .

6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine

- Key Difference : Features a stereochemically defined (2R)-pyrrolidine substituent and a pyridin-2-yl group.

- Implications : The (2R) configuration may influence chiral recognition in biological systems, highlighting the importance of stereochemistry in drug design .

Biological Activity

N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine (CAS No. 1354019-70-7) is a novel compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 261.41 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that this compound acts as an agonist or antagonist at specific receptor sites, modulating neurotransmission and potentially influencing neurological disorders. The binding affinity and selectivity of this compound for different receptors are crucial for its therapeutic efficacy.

Neurotransmitter Receptor Interaction

Research has shown that this compound interacts with several key neurotransmitter systems:

| Receptor Type | Activity | Reference |

|---|---|---|

| Dopamine Receptors | Agonist | |

| Serotonin Receptors | Antagonist | |

| Norepinephrine Receptors | Modulator |

These interactions suggest potential applications in treating conditions such as depression, anxiety, and other mood disorders.

Case Studies and Research Findings

Numerous studies have evaluated the biological effects of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the pyridine ring followed by the introduction of the isobutyl and pyrrolidine groups. Optimization of these synthetic routes is essential for scalability in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine and its analogs?

- Methodology : Use condensation reactions between substituted pyridin-2-amines and aldehydes/ketones, followed by reductive amination or nucleophilic substitution to introduce the isobutyl and pyrrolidine moieties. Characterize intermediates via -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. Optimize reaction conditions (e.g., solvent, catalyst) to improve yields, as demonstrated in pyridin-2-amine derivative syntheses .

Q. How can structural characterization of this compound be validated experimentally?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the 3D molecular geometry, bond angles, and torsional conformations. Use SHELX software for refinement . Complement crystallographic data with spectroscopic techniques (e.g., FT-IR for functional groups, -NMR for proton environments, and HRMS for molecular weight confirmation) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for kinase inhibition (e.g., TrkA or p38 MAPK) using in vitro kinase assays with ATP-competitive binding protocols. Dissolve the compound in DMSO (10 mM stock) and test dose-dependent inhibition (0.1–10 µM) against recombinant kinases. Validate activity with positive controls (e.g., LY2228820 for p38 MAPK) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodology : Perform density-functional theory (DFT) calculations (e.g., B3LYP hybrid functional) to optimize the compound’s geometry and electrostatic potential surfaces. Dock the minimized structure into kinase active sites (e.g., TrkA) using molecular docking software (AutoDock Vina). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodology : Re-evaluate QSAR parameters (e.g., log P, polar surface area) to identify mismatches between predicted and observed activity. Adjust DFT exchange-correlation functionals (e.g., include exact-exchange terms) to improve accuracy in charge distribution modeling. Cross-validate with experimental binding assays using site-directed mutagenesis of kinase residues .

Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?

- Methodology : Analyze SC-XRD data to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions, hydrophobic packing with pyrrolidine substituents). Compare with analogs (e.g., 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine) to map steric and electronic tolerances. Use SHELXL refinement to detect conformational flexibility in the isobutyl chain .

Q. What experimental design optimizes QSAR models for antibacterial or kinase inhibition?

- Methodology : Curate a library of pyridin-2-amine derivatives with measured IC or MIC values. Calculate descriptors (e.g., log P, molar refractivity, HOMO-LUMO gaps) using MOE software. Perform multivariate regression to derive QSAR equations, prioritizing terms with high correlation coefficients (r > 0.8). Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.